Bismuth potassium iodide
CAS No.: 39775-75-2
Cat. No.: VC1759861
Molecular Formula: BiI4K
Molecular Weight: 755.697 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39775-75-2 |
---|---|
Molecular Formula | BiI4K |
Molecular Weight | 755.697 g/mol |
IUPAC Name | bismuth;potassium;tetraiodide |
Standard InChI | InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 |
Standard InChI Key | ONBIUAZBGHXJDM-UHFFFAOYSA-J |
SMILES | [K+].[I-].[I-].[I-].[I-].[Bi+3] |
Canonical SMILES | [K+].[I-].[I-].[I-].[I-].[Bi+3] |
Introduction
Chemical Identity and Structural Characteristics
Chemical Composition and Formulations
The literature identifies two primary formulations of bismuth potassium iodide compounds that differ significantly in their chemical composition:
Bismuth potassium iodide (BiIK) has a molecular weight of 374.9832 g/mol as calculated by PubChem computational tools. This formulation contains bismuth in a +3 oxidation state, with the molecular formula BiIK . Its structure represents a simpler composition compared to the tetraiodide variant.
Bismuth potassium tetraiodide (BiKI₄) represents a more complex formulation with a molecular weight of 755.6966 g/mol. This compound exists as a complex ion where bismuth coordinates with four iodide ions, forming the potassium tetraiodobismuthate complex K[BiI₄] . This formulation is particularly significant for its role in analytical chemistry applications.
The structural differences between these compounds influence their properties and applications significantly. The simpler BiIK represents a basic inorganic salt, while K[BiI₄] forms a complex ion that demonstrates distinctive reactivity patterns.
Table 1: Comparative Properties of Bismuth Potassium Iodide Formulations
Property | Bismuth Potassium Iodide (BiIK) | Bismuth Potassium Tetraiodide (BiKI₄) |
---|---|---|
Molecular Formula | BiIK | BiKI₄ |
Molecular Weight | 374.9832 g/mol | 755.6966 g/mol |
IUPAC Name | bismuth;potassium;iodide | bismuth;potassium;tetraiodide |
InChI | InChI=1S/Bi.HI.K/h;1H;/q+3;;+1/p-1 | InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 |
Structure | Simple ionic salt | Complex ion (K[BiI₄]) |
Structural Representation | [K⁺][I⁻][Bi³⁺] | [K⁺][BiI₄⁻] |
Physical Properties
The physical properties of bismuth potassium iodide compounds are significant for their identification and applications. Bismuth potassium tetraiodide (K[BiI₄]) is notable for producing an orange-colored solution, a property that contributes to its utility in Dragendorff's reagent for alkaloid detection . This distinctive coloration results from the electronic transitions within the complex bismuth-iodide structure.
The solubility characteristics of these compounds are particularly relevant to their applications. Bismuth potassium tetraiodide demonstrates good solubility in aqueous solutions when formed in the presence of excess potassium iodide. This solubility is crucial for its application in analytical reagents where the compound must remain in solution to react with target analytes .
Synthesis and Preparation Methods
Laboratory Synthesis Procedures
The synthesis of bismuth potassium tetraiodide typically involves a reaction sequence beginning with bismuth compounds and potassium iodide. The documented preparation method for this compound in the context of Dragendorff's reagent follows a two-step process:
First, bismuth triiodide forms from the reaction of bismuth ions with potassium iodide:
Bi³⁺ + 3KI → BiI₃ + 3K⁺
Subsequently, bismuth triiodide reacts with additional potassium iodide to form the potassium tetraiodobismuthate complex:
BiI₃ + KI → K[BiI₄]
For practical applications, particularly in preparing Dragendorff's reagent, the synthesis typically involves preparing two separate solutions that are later combined:
Solution A: Bismuth subnitrate dissolved in an acidic medium (typically acetic acid)
Solution B: Potassium iodide dissolved in water
When these solutions are mixed, the resulting compound contains the active K[BiI₄] complex that gives Dragendorff's reagent its characteristic properties .
Reaction Mechanisms
The formation of bismuth potassium tetraiodide proceeds through coordination chemistry mechanisms. After the initial formation of bismuth triiodide, the additional iodide ion from potassium iodide coordinates to the bismuth center, creating the tetrahedral complex [BiI₄]⁻ with bismuth maintaining its +3 oxidation state .
This coordination process is influenced by solution conditions, particularly acidity levels, as the reagent typically requires acidic conditions for stability. The formation of this complex is essential for applications in analytical chemistry, where the distinctive coordination sphere around bismuth creates the specific reactivity pattern required for alkaloid detection.
Chemical Reactions and Reactivity
Dissolution Behavior
Research conducted on bismuth metal dissolution in tri-iodide ion systems provides valuable insights into the formation and reactivity of bismuth iodide compounds. Studies using rotating disc techniques have established that in solutions containing 0.5 M potassium iodide at 25.0°C, the rate constant (kT) for bismuth dissolution correlates with the disc angular velocity (ω) according to the expression:
kT = 0.75 × 10⁻² + 1.33 × 10⁻³ω^(1/2) cm s⁻¹
This relationship indicates that the reaction rate depends significantly on mass transport phenomena rather than purely chemical reaction kinetics. The activation energy for this dissolution process was determined to be 4.7 kcal mol⁻¹, which further supports that the rate-determining step involves the transport of tri-iodide ions to the metal surface .
Interestingly, the reaction mechanism changes at lower potassium iodide concentrations (0.10 M), where the rate-determining step appears to shift to the diffusion of tri-iodide ions through a layer of BiI₃ that forms on the bismuth metal surface during the reaction . This formation of a bismuth iodide layer indicates the complex interplay between chemical reactions and physical transport processes in these systems.
Complex Formation Reactions
The formation of the complex ion [BiI₄]⁻ represents a key reaction in bismuth potassium iodide chemistry. This transformation converts the relatively insoluble bismuth triiodide into a soluble complex with distinctive chemical properties . The reaction proceeds as:
BiI₃ + KI → K[BiI₄]
This complex formation is particularly important for analytical applications, as it produces a species with specific reactivity toward certain classes of compounds, particularly those containing nitrogen functional groups like alkaloids.
Role in Dragendorff's Reagent
Bismuth potassium tetraiodide serves as the active component in Dragendorff's reagent, a widely used analytical tool for detecting alkaloids in various samples . The reagent functions by forming insoluble complexes with alkaloids, producing distinctive orange or orange-red precipitates that serve as visual indicators of alkaloid presence.
The reaction mechanism involves interactions between the nitrogen-containing structures in alkaloids and the bismuth-iodide complex. In the acidic environment typically used with Dragendorff's reagent, alkaloids form ammonium salts:
These positively charged ammonium ions then interact with the negatively charged [BiI₄]⁻ complex to form insoluble precipitates with characteristic coloration, enabling visual detection of alkaloids in samples or on chromatographic plates .
Analytical Applications
Other Analytical Applications
Beyond alkaloid detection, the chemical properties of bismuth potassium iodide compounds suggest potential for broader analytical applications. The distinctive coordination chemistry of bismuth and its ability to form colored complexes with various electron-donating species indicate possible applications in other areas of analytical chemistry, though these remain less extensively documented in the available literature.
Research Findings and Kinetic Studies
Dissolution Kinetics
Research into the dissolution of bismuth in iodide-containing media has produced valuable kinetic data relevant to bismuth iodide chemistry. Studies using rotating disc techniques have determined specific rate constants and activation energies that provide insights into the fundamental reaction mechanisms .
Table 2: Kinetic Parameters for Bismuth Dissolution in Iodide-Containing Media
Parameter | Value | Experimental Conditions |
---|---|---|
Rate Constant Expression | kT = 0.75 × 10⁻² + 1.33 × 10⁻³ω^(1/2) cm s⁻¹ | 0.5 M KI, 25.0°C |
Activation Energy | 4.7 ± 0.7 kcal mol⁻¹ | 0.5 M KI |
Rate-Limiting Step (0.5 M KI) | Transport of tri-iodide ions to metal surface | Rotating disc method |
Rate-Limiting Step (0.10 M KI) | Diffusion through BiI₃ layer | Rotating disc method |
These kinetic studies demonstrate that the reaction rate depends significantly on the concentration of potassium iodide in solution, with different mechanistic pathways becoming dominant under different concentration regimes . At higher potassium iodide concentrations (0.5 M), the dissolution process follows expected first-order kinetics, while at lower concentrations (0.10 M), deviations occur due to the formation of a bismuth iodide layer on the metal surface.
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